

Cholesterol-13C2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cholesterol-13C2

Cat. No.: B1366941

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This in-depth guide provides a comprehensive overview of Cholesterol-3,4-13C2, a stable isotope-labeled form of cholesterol. It is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their studies. This document details its chemical structure, physicochemical properties, and applications, with a focus on its use in metabolic research and as an internal standard.

Chemical Structure and Properties

Cholesterol-13C2 is a synthetically modified cholesterol molecule where two carbon atoms, specifically at the 3rd and 4th positions of the steroid nucleus, are replaced with the stable heavy isotope of carbon, ^{13}C .^{[1][2][3][4]} This isotopic labeling increases the molecular weight of the molecule by two mass units compared to its unlabeled counterpart, allowing for its differentiation and quantification in mass spectrometry-based analyses.^[3]

The IUPAC name for Cholesterol-3,4-13C2 is (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol, with the understanding that the carbon atoms at positions 3 and 4 are ^{13}C .^{[1][2]}

Key Structural Features:

- **Steroid Nucleus:** A tetracyclic structure characteristic of all sterols.
- **Isotopic Labels:** Two ^{13}C atoms at the C-3 and C-4 positions.

- Hydroxyl Group: A hydroxyl (-OH) group at the C-3 position.
- Alkyl Side Chain: An eight-carbon branched side chain at the C-17 position.

The isomeric SMILES representation of Cholesterol-3,4-¹³C₂ is: C--INVALID-LINK--C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--O)C)C.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for Cholesterol-3,4-¹³C₂.

Property	Value	Reference(s)
CAS Number	78887-48-6	[1][5]
Molecular Formula	¹³ C ₂ C ₂₅ H ₄₆ O	[3]
Molecular Weight	388.64 g/mol	[3]
Exact Mass	388.361575757 Da	[1]
Isotopic Purity	≥99 atom % ¹³ C	[3]
Mass Shift	M+2	[3]
Melting Point	147-149 °C	[3]
Optical Activity	[α] _D ²⁰ -40°, c = 2 in chloroform	[3]
Form	Solid	[3]

Applications in Research

Cholesterol-¹³C₂ is a valuable tool in various research fields, primarily due to its properties as a stable isotope tracer.[5] It is not radioactive, making it safer to handle and suitable for in vivo studies in humans.[6]

Primary applications include:

- **Metabolic Studies:** As a tracer to investigate cholesterol metabolism, biosynthesis, and transport in both in vitro and in vivo models.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Internal Standard:** For the quantification of cholesterol and its metabolites in biological samples using mass spectrometry techniques like GC-MS or LC-MS.[\[9\]](#)[\[10\]](#) Deuterium-labeled cholesterol (Cholesterol-d7) is also commonly used for this purpose.[\[9\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Drug Development:** To study the effects of drug candidates on cholesterol pathways.
- **Clinical Diagnostics:** In the development of diagnostic methods for disorders related to cholesterol metabolism.

Experimental Protocols

While the specific synthesis of **Cholesterol-13C2** is a complex process often considered proprietary, its application in research follows established methodologies. Below is a generalized protocol for using **Cholesterol-13C2** as a tracer to study cholesterol biosynthesis in cultured cells, adapted from studies on hepatocellular carcinoma.[\[7\]](#)[\[8\]](#)

General Protocol: Tracing Cholesterol Biosynthesis in Cultured Cells

This protocol outlines the key steps for tracking the incorporation of a ^{13}C -labeled precursor into newly synthesized cholesterol.

1. Cell Preparation and Incubation:

- Culture cells of interest (e.g., cancer cell lines) to the desired confluency in standard culture medium.
- Prepare a stock solution of the ^{13}C -labeled precursor (e.g., ^{13}C -acetate or ^{13}C -glucose) in a suitable solvent.
- Replace the standard culture medium with a medium containing the ^{13}C -labeled precursor at a predetermined concentration.
- Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled precursor into cholesterol.

2. Cell Homogenization and Lipid Extraction:

- After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any remaining labeled precursor.
- Harvest the cells and homogenize them to disrupt the cell membranes and release the intracellular contents.
- Perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure, to isolate the total lipid fraction.

3. Saponification and Derivatization (Optional but Recommended):

- To analyze free cholesterol, saponify the lipid extract to hydrolyze cholesteryl esters.
- Derivatize the cholesterol sample (e.g., silylation) to improve its volatility and chromatographic properties for GC-MS analysis.

4. Mass Spectrometry Analysis:

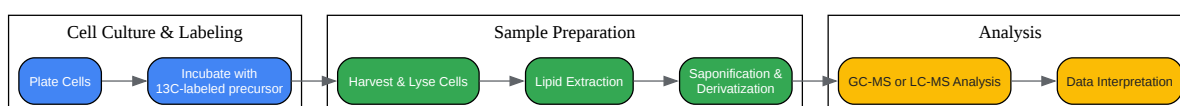
- Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Set the mass spectrometer to monitor for the molecular ions of both unlabeled cholesterol and ^{13}C -labeled cholesterol.
- The detection of ions corresponding to the mass of **Cholesterol-13C2** (or other isotopologues depending on the precursor) confirms its de novo synthesis.

5. Data Analysis and Quantification:

- Quantify the amount of newly synthesized cholesterol by comparing the peak areas of the labeled and unlabeled cholesterol.
- Use **Cholesterol-13C2** as an internal standard for absolute quantification by spiking it into the sample before extraction.

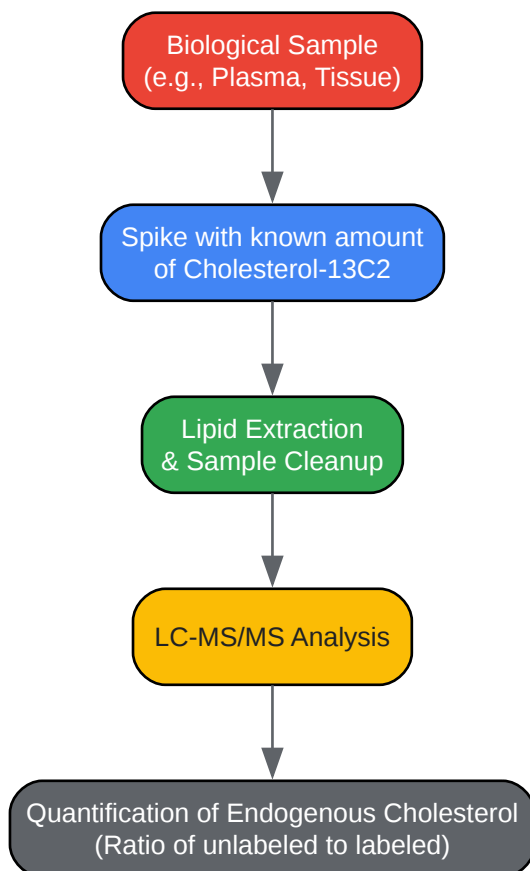
Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments utilizing **Cholesterol-13C2**.



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Experimental workflow for a cholesterol biosynthesis tracer study.



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*Workflow for using **Cholesterol-13C2** as an internal standard.*

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- To cite this document: BenchChem. [Cholesterol- $^{13}\text{C}_2$: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1366941#what-is-cholesterol-13c2-and-its-chemical-structure]

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